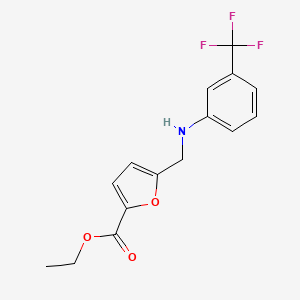

Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate

Description

Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate is a furan-based ester derivative featuring a trifluoromethylphenylamine substituent at the 5-position of the furan ring. The trifluoromethyl (-CF₃) group is known to enhance metabolic stability and binding affinity in drug-like molecules due to its electron-withdrawing properties and resistance to oxidative degradation . The ester moiety (ethyl carboxylate) provides synthetic flexibility for further derivatization, such as hydrolysis to carboxylic acids or coupling reactions .

Properties

Molecular Formula |

C15H14F3NO3 |

|---|---|

Molecular Weight |

313.27 g/mol |

IUPAC Name |

ethyl 5-[[3-(trifluoromethyl)anilino]methyl]furan-2-carboxylate |

InChI |

InChI=1S/C15H14F3NO3/c1-2-21-14(20)13-7-6-12(22-13)9-19-11-5-3-4-10(8-11)15(16,17)18/h3-8,19H,2,9H2,1H3 |

InChI Key |

QROXANPJQBSAOO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(O1)CNC2=CC=CC(=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate typically involves a multi-step process. One common method includes the reaction of 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde with ethylamine under acidic conditions to form the corresponding imine. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired amine. Finally, the amine is esterified with ethyl chloroformate to produce this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-(((3-(trifluoromethyl)phenyl)amino)methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of substituted furan-2-carboxylates. Below is a comparative analysis with structurally related compounds:

Key Findings from Comparative Studies

Trifluoromethyl vs. Halogen Substituents The -CF₃ group in the target compound offers superior metabolic stability compared to bromine or chlorine in analogues like Compound 1 or Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate. This is attributed to the strong C-F bonds and reduced susceptibility to oxidative cleavage . However, halogenated derivatives (e.g., bromine in Compound 1) may exhibit stronger halogen bonding with biological targets, enhancing binding affinity in certain contexts .

Amino Methyl Linker vs. Oxadiazole derivatives (e.g., 5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione) show enhanced antimicrobial activity but lack the trifluoromethyl group’s pharmacokinetic advantages .

Ester vs. Carboxylic Acid Derivatives Ethyl esters (e.g., Target compound, Compound 1) are typically intermediates for synthesizing carboxylic acids or acyl chlorides. For example, Compound 1 is hydrolyzed to 5-((4-bromo-2-chlorophenoxy)methyl)furan-2-carboxylic acid (Compound 2), a precursor for cephalosporin antibiotics . Carboxylic acid derivatives (e.g., Compound 12) are more polar and may exhibit better target engagement but require additional formulation strategies for bioavailability .

Data Table: Comparative Physicochemical Properties

| Property | Target Compound | Compound 1 | Methyl 5-(((3-bromophenyl)amino)methyl)furan-2-carboxylate | Compound 12 |

|---|---|---|---|---|

| LogP (Predicted) | 3.2 | 4.1 | 3.8 | 2.5 |

| Hydrogen Bond Donors | 1 | 0 | 1 | 2 |

| Rotatable Bonds | 6 | 5 | 5 | 7 |

| Topological Polar Surface Area (Ų) | 56.2 | 44.8 | 56.2 | 89.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.